N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide
Overview
Description
N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide is a compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a naphthofuran core with a 2-chlorobenzyl group attached to the nitrogen atom and a carboxamide group at the 2-position of the furan ring .
Mechanism of Action
Target of Action
Related compounds have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (mch-r1) .
Mode of Action
It is known that the compound’s structure, particularly the effects of substituents on the aryl and heteroaryl ring located at c-5 of the naphtho[1,2-b]furan-2-carboxamide framework, plays a significant role in its activity .
Biochemical Pathways
Related compounds have been shown to interact with the melanin-concentrating hormone (mch) pathway .
Pharmacokinetics
It has been noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes .
Result of Action
Related compounds have been shown to have significant antagonist activity against the melanin-concentrating hormone receptor 1 (mch-r1) .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of similar compounds .
Preparation Methods
The synthesis of N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with naphtho[2,1-b]furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Comparison with Similar Compounds
N-(2-chlorobenzyl)naphtho[2,1-b]furan-2-carboxamide can be compared with other naphthofuran derivatives such as:
Naphtho[2,1-b]furan-2-carboxylic acid: Lacks the 2-chlorobenzyl group and has different biological activities.
5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide: Exhibits anticancer properties and inhibits NF-κB activity.
Naphtho[2,1-b]furan-1-yl derivatives: Used as fluorescent labels and have different fluorescence properties.
This compound stands out due to its unique combination of a naphthofuran core with a 2-chlorobenzyl group, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]benzo[e][1]benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-8-4-2-6-14(17)12-22-20(23)19-11-16-15-7-3-1-5-13(15)9-10-18(16)24-19/h1-11H,12H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKZJJSDXVGQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188059 | |
Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478249-68-2 | |
Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478249-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Chlorophenyl)methyl]naphtho[2,1-b]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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